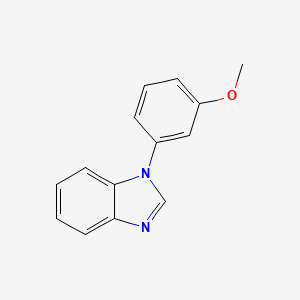

1-(3-Methoxyphenyl)-1H-benzoimidazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

741731-37-3 |

|---|---|

Molecular Formula |

C14H12N2O |

Molecular Weight |

224.26 g/mol |

IUPAC Name |

1-(3-methoxyphenyl)benzimidazole |

InChI |

InChI=1S/C14H12N2O/c1-17-12-6-4-5-11(9-12)16-10-15-13-7-2-3-8-14(13)16/h2-10H,1H3 |

InChI Key |

GJRZGOJCEUSPLX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=NC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Methoxyphenyl 1h Benzoimidazole and Analogues

Classical and Conventional Synthetic Approaches

Traditional methods for benzimidazole (B57391) synthesis have been the bedrock of heterocyclic chemistry for over a century. These approaches, while effective, often rely on harsh conditions, stoichiometric reagents, and extended reaction times.

The most direct and widely utilized method for synthesizing 1,2-disubstituted benzimidazoles is the condensation of o-phenylenediamines with aldehydes. iosrjournals.org This approach, an extension of the Phillips-Ladenburg synthesis, is a straightforward route that benefits from the commercial availability of a vast array of substituted aldehydes. iosrjournals.org The reaction typically proceeds in a one-pot fashion under oxidative conditions. iosrjournals.org The process involves the initial formation of a Schiff base intermediate via the reaction of one amino group of the diamine with the aldehyde, followed by an intramolecular cyclization and subsequent oxidation or dehydrogenation to form the aromatic benzimidazole ring.

A variety of oxidizing agents and reaction promoters have been employed to facilitate this transformation, including hydrogen peroxide/HCl, hypervalent iodine, and air. organic-chemistry.orgresearchgate.net For instance, fluorous alcohols like trifluoroethanol (TFE) and hexafluoro-2-propanol (HFIP) have been shown to efficiently promote the cyclocondensation at room temperature, yielding products in short timeframes. iosrjournals.org

Acid Catalysis: Acid catalysts are frequently used to activate the aldehyde component, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the o-phenylenediamine (B120857). iosrjournals.org Catalysts such as HClO₄–SiO₂, a solid-supported protic acid, have been used effectively in ethanol (B145695) at room temperature. iosrjournals.org Phosphoric acid has also been employed as an efficient homogeneous catalyst for synthesizing 1,2-disubstituted benzimidazoles under mild conditions. rsc.org Other acidic catalysts like boric acid and TiCl₃OTf have also proven effective. researchgate.net

Base Catalysis: While the initial condensation with aldehydes is often acid-promoted, base catalysis plays a crucial role in alternative pathways, such as those starting from N-formylated intermediates. For example, the synthesis of benzimidazoles from o-phenylenediamine and carbon dioxide involves a base-catalyzed N-formylation step using a hydrosilane reducing agent. researchgate.netrsc.org However, the subsequent cyclization of the formylated intermediate is acid-catalyzed, presenting a challenge for one-pot syntheses due to these conflicting catalytic requirements. researchgate.netrsc.org This "dilemma" highlights the careful consideration needed when designing a synthetic protocol. researchgate.netrsc.org

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, and the synthesis of benzimidazoles is no exception. jocpr.com This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, leading to dramatic reductions in reaction times, often from hours to minutes, and frequently resulting in higher product yields and purity. organic-chemistry.orgarkat-usa.orgmdpi.com

The synthesis of 1,2-disubstituted benzimidazoles using catalysts like Er(OTf)₃ under solvent-free microwave conditions demonstrates the efficiency of this method, with reactions completing in as little as 5 minutes with yields exceeding 96%. mdpi.com Both reactions starting from carboxylic acids and those from aldehydes with o-phenylenediamines have been successfully adapted to microwave protocols, often under solvent-free or "dry media" conditions using solid supports like silica (B1680970) gel or montmorillonite (B579905) K10. scispace.comresearchgate.net The significant rate enhancement is attributed to the efficient energy transfer from the microwave field directly to the polar molecules in the reaction mixture.

Table 1: Comparison of Conventional vs. Microwave-Assisted Benzimidazole Synthesis

This table illustrates the significant reduction in reaction time and improvement in yield achieved by using microwave irradiation compared to conventional heating methods for various benzimidazole syntheses.

| Reactants | Catalyst/Conditions (Conventional) | Time (Conventional) | Yield (Conventional) | Catalyst/Conditions (Microwave) | Time (Microwave) | Yield (Microwave) | Reference |

|---|---|---|---|---|---|---|---|

| o-Phenylenediamine, Benzaldehyde | Reflux in EtOH | 12 h | 75% | Na2S2O5, Solvent-free | 5-10 min | 92% | scispace.com |

| N-phenyl-o-phenylenediamine, Benzaldehyde | Reflux | 60 min | 61% | 1% Er(OTf)3, Solvent-free | 5 min | 99% | mdpi.com |

| o-Phenylenediamine, Formic Acid | Reflux | 2-4 h | Not specified | None (Neat) | 30-60 s | Not specified | jocpr.com |

| o-Phenylenediamine, Aromatic Aldehydes | Reflux in Methanol | 4-6 h | 80-90% | Zn-BNT, Solvent-free | 15 min | 90-96% | nih.gov |

Modern and Green Chemistry Methodologies

In response to the growing need for environmentally benign chemical processes, modern synthetic methodologies focus on reducing waste, avoiding hazardous materials, and improving energy efficiency. These principles have been successfully applied to the synthesis of benzimidazoles.

While many catalytic systems for benzimidazole synthesis rely on transition metals, concerns over their cost, toxicity, and potential for product contamination have driven the development of metal-free alternatives. researchgate.net Catalyst-free methods have been developed that proceed by simply reacting o-phenylenediamines and aldehydes in sustainable solvents like ethanol at room temperature, achieving nearly quantitative yields. bohrium.com

Other notable transition-metal-free approaches include:

Iodine-Mediated Reactions: Molecular iodine can be used under basic conditions to facilitate the intramolecular C-H amidation and cyclization of imines formed from o-phenylenediamines and aldehydes. organic-chemistry.org

Visible-Light-Mediated Synthesis: Photoredox catalysis using organic dyes can enable C-H functionalization and cyclization reactions without the need for a metal catalyst, offering a green and sustainable pathway. nih.gov

Base-Mediated Intramolecular Amination: The synthesis of the benzimidazole ring can be achieved through a direct intramolecular C-N cross-coupling reaction of N-(2-iodoaryl)benzamidines, which proceeds in water with a simple inorganic base like K₂CO₃, completely avoiding any metal catalyst. mdpi.com

The development of sustainable catalysts that are efficient, reusable, and operate under mild conditions is a cornerstone of green chemistry.

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, allowing for easy separation and recycling. Examples used in benzimidazole synthesis include:

Zeolites: Materials like nano-Ni(II)/Y zeolite can catalyze the condensation of o-phenylenediamines with aldehydes under solvent-free conditions, providing high yields. nih.gov

Nanoparticles: Various nanoparticles, such as AlOOH–SO₃ and cobalt nanocomposites, have been employed as highly efficient and recyclable catalysts. organic-chemistry.orgnih.gov

Zinc Boron Nitride (Zn-BNT): This novel material acts as a reusable heterogeneous catalyst for the condensation of o-phenylenediamines and aldehydes under microwave conditions. nih.gov

Photocatalytic Systems: Harnessing light energy to drive chemical reactions is an attractive green strategy. The condensation of o-phenylenediamines and aldehydes can be achieved using Rose Bengal as an organic photocatalyst under visible light irradiation. acs.org Heterogeneous photocatalysts, such as co-doped TiO₂, offer the advantages of robustness and easy recovery while enabling the synthesis from different precursors like nitro compounds and ethanol. cnr.it

Bio-inspired Catalysts: Ortho-quinone catalysts, inspired by biological systems, have been used for the oxidative synthesis of benzimidazoles using molecular oxygen as the ultimate oxidant under mild conditions. organic-chemistry.org

Table 2: Overview of Selected Sustainable Catalytic Systems for Benzimidazole Synthesis

This table summarizes various modern and green catalytic systems, highlighting their reaction conditions and key environmental or practical advantages.

| Catalyst | Reaction Type | Solvent | Conditions | Key Advantages | Reference |

|---|---|---|---|---|---|

| CaAl₂O₄ Nanophosphors | Condensation | Ethanol | 80 °C | Low-cost, reusable, avoids harmful solvents. | tandfonline.com |

| Cobalt Nanocomposite | Coupling of diamines and aldehydes | Toluene | 110 °C | Non-noble metal, recyclable, additive- and oxidant-free. | organic-chemistry.org |

| Rose Bengal | Photocatalytic Condensation | Acetonitrile | Visible Light, rt | Metal-free, uses light energy, mild conditions. | acs.org |

| Zinc Boron Nitride (Zn-BNT) | Condensation | Solvent-free | Microwave | Heterogeneous, reusable (8 times with 5% activity loss). | nih.gov |

| None | Condensation | Ethanol | Room Temp | Catalyst-free, green solvent, high atom economy. | bohrium.com |

| Supramolecular Nanoassemblies | Photocatalytic Condensation | Aqueous media | Visible Light, rt | Metal-free, operates in water. | organic-chemistry.org |

Utilization of Sustainable Catalytic Systems

Ionic Liquid Catalysis

Ionic liquids (ILs) have emerged as effective catalysts and reaction media for the synthesis of benzimidazole derivatives due to their unique properties, such as low vapor pressure, thermal stability, and recyclability. researchgate.net Various types of ionic liquids have been employed to catalyze the condensation reaction between o-phenylenediamines and aldehydes or their equivalents.

For instance, 1-butyl-3-methylimidazolium ([Bmim]BF4) has been utilized as a catalyst for the synthesis of 1,2-disubstituted benzimidazoles from 1,2-diaminobenzenes and aldehydes under solvent-free microwave irradiation, offering advantages like short reaction times and high efficiency. arkat-usa.orgresearchgate.net Another example is the use of the magnetic ionic liquid 1-butyl-3-methylimidazolium tetrachloroferrate(III) ([bmim][FeCl4]), which effectively catalyzes the one-pot condensation of 1,2-diaminobenzene with various aromatic aldehydes in ethanol. rsc.org This catalyst demonstrates high performance, resulting in excellent yields. rsc.org

Brønsted acidic ionic liquids have also been developed and used as efficient heterogeneous catalysts. For example, a Brønsted acidic ionic liquid gel has been successfully used for the synthesis of benzimidazoles under solvent-free conditions. arkat-usa.org Similarly, 1,3-disulfonic acid benzimidazolium chloride has been shown to be an efficient and recyclable ionic liquid catalyst for related heterocyclic syntheses. dergipark.org.tr The catalytic activity of these ionic liquids is often attributed to their ability to activate the reactants and facilitate the cyclization and dehydration steps of the reaction. rsc.org

| Catalyst | Reactants | Conditions | Yield | Reference |

| [Bmim]BF4 | 1,2-diaminobenzene, Aldehydes | Microwave, Solvent-free | Good to Excellent | arkat-usa.orgresearchgate.net |

| [bmim][FeCl4] | 1,2-diaminobenzene, Aromatic Aldehydes | Ethanol, Reflux | Excellent | rsc.org |

| [Et3NH][HSO4] | o-phenylenediamine, Aldehydes | Ambient | - | researchgate.net |

| [BMPTFB] | 1,2-diamines, Aldehydes/Acids | Ethanol, Room Temp. | Moderate to High | frontiersin.org |

Nanoparticle-Mediated Synthesis

Nanoparticles have gained significant attention as heterogeneous catalysts for the synthesis of benzimidazoles due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. rsc.org A variety of metal and metal oxide nanoparticles have been successfully employed.

Gold nanoparticles (AuNPs), particularly when supported on materials like TiO2, have been shown to be effective catalysts for the selective synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes under ambient conditions. rsc.org The Au/TiO2 catalyst can be recovered and reused multiple times without a significant loss in its catalytic efficacy. rsc.org

Magnetic nanoparticles (MNPs), such as Fe3O4, are particularly advantageous due to their easy separation from the reaction mixture using an external magnet. rsc.org Fe3O4 nanoparticles can act as a Lewis acid catalyst, activating the carbonyl group of the aldehyde and facilitating the subsequent cyclization. rsc.orgmit.edu Other metal oxide nanoparticles like CuO, MnO2, ZnO, and ZrO2 have also been utilized for the synthesis of benzimidazole derivatives, often providing high yields in shorter reaction times and under eco-friendly conditions. researchgate.netresearchgate.net For example, zinc sulfide (B99878) nanoparticles (nano-ZnS) have been used for the one-pot cyclocondensation of substituted aldehydes with o-phenylenediamines in ethanol at 70 °C, offering high yields and easy work-up. nih.gov

| Catalyst | Reactants | Conditions | Yield | Reference |

| Au/TiO2 | o-phenylenediamine, Aldehydes | CHCl3:MeOH, Ambient | High | rsc.org |

| Fe3O4-NPs | Aldehyde, o-phenylenediamine | PEG-400/H2O, Air | - | mit.edu |

| nano-ZnS | o-phenylenediamine, Aldehydes | Ethanol, 70 °C | High | nih.gov |

| ZnO-NPs | o-phenylenediamine, Aromatic Aldehydes | Ethanol, 70 °C | High | researchgate.net |

| CuO-NPs | 1,2-benzenediamine, Aldehydes | Solvent-free | High | researchgate.net |

Heterogeneous Catalysis in Aqueous Media

The use of water as a solvent in organic synthesis is highly desirable from a green chemistry perspective. Several heterogeneous catalytic systems have been developed for the synthesis of benzimidazoles in aqueous media. These methods often provide economic and environmental advantages over traditional syntheses in organic solvents. nih.gov

For instance, a straightforward method for synthesizing the benzimidazole ring system involves the intramolecular cyclization of N-(2-iodoaryl)benzamidine in the presence of K2CO3 in water at 100 °C, without the need for any additional metal catalyst. nih.gov Copper-based catalysts have also been employed effectively in water. A method using Cu2O as the catalyst, N,N'-dimethylethylenediamine (DMEDA) as the ligand, and K2CO3 as the base allows for the intramolecular N-arylation to form benzimidazoles in high yields exclusively in water. nih.gov

Furthermore, copper metallovesicles (CuMVs) have been used as a soft nanomaterial catalyst for the condensation reaction between o-phenylenediamines and aromatic aldehydes in aqueous media to produce 2-aryl-benzimidazoles in excellent yields. nih.gov The catalyst's recyclability and the use of a harmless aqueous medium make this a sustainable approach. nih.gov Organocatalysts like L-proline have also been shown to be effective in aqueous media at a specific pH for the synthesis of benzimidazole derivatives under reflux conditions. nih.gov

| Catalyst/Promoter | Reactants | Conditions | Yield | Reference |

| K2CO3 | N-(2-iodoaryl)benzamidine | Water, 100 °C | Moderate to High | nih.gov |

| Cu2O/DMEDA | (o-halophenyl)amidines | Water | High | nih.gov |

| CuMVs | o-phenylenediamines, Aromatic Aldehydes | Aqueous Media | Excellent | nih.gov |

| L-Proline | o-phenylenediamines, Aldehydes | Water, pH 4.2, Reflux | Good to Excellent | nih.gov |

Strategies for N-Substitution and Diversification of the Benzimidazole Core

N-Alkylation and N-Arylation Methods

N-substitution of the benzimidazole core is a crucial strategy for diversifying its structure and modulating its biological activity. N-alkylation is typically achieved by reacting the NH-benzimidazole with alkyl halides in the presence of a base.

N-arylation, particularly for the synthesis of compounds like 1-(3-Methoxyphenyl)-1H-benzoimidazole, often relies on transition-metal-catalyzed cross-coupling reactions. The Ullmann condensation, a classical copper-catalyzed reaction, has been significantly improved over the years. Modern protocols often use copper(I) catalysts, such as CuI or Cu2O, in combination with various ligands to facilitate the coupling of benzimidazoles with aryl halides under milder conditions. researchgate.netmdpi.com For example, the N-arylation of imidazoles and benzimidazoles with aryl iodides and bromides can be efficiently catalyzed by copper in the presence of 4,7-dimethoxy-1,10-phenanthroline (B1245073) as a ligand. researchgate.net

Palladium-catalyzed N-arylation, such as the Buchwald-Hartwig amination, offers another powerful tool for forming the N-aryl bond. nih.gov These methods are known for their high efficiency and broad substrate scope, allowing for the coupling of benzimidazoles with a wide range of aryl halides and triflates. mit.edunih.gov The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed. mit.edu A completely N1-selective palladium-catalyzed arylation of unsymmetrical imidazoles has been developed, which is crucial for controlling regioselectivity in complex molecules. mit.edunih.gov

| Method | Catalyst/Ligand | Reactants | Key Features | Reference |

| Ullmann Condensation | CuI / 4,7-dimethoxy-1,10-phenanthroline | Benzimidazole, Aryl halides | Mild conditions, good functional group tolerance | researchgate.net |

| Chan-Lam Coupling | Cu(OAc)2 | Benzamidine, Arylboronic acid | Mild, aerobic conditions | acs.org |

| Buchwald-Hartwig | Pd(OAc)2 / Phosphine ligand | Benzimidazole, Aryl halides/triflates | High efficiency, broad scope, N1-selectivity | mit.edunih.govnih.gov |

| Intramolecular CDC | Pd(II)/Cu(I) | N-benzyl benzimidazoles | C-H activation, fused polycyclic products | nih.gov |

Hybridization with Other Heterocyclic Systems

Hybridizing the benzimidazole core with other heterocyclic systems is a common strategy in medicinal chemistry to create novel molecules with potentially enhanced or synergistic biological activities. This involves covalently linking the benzimidazole scaffold to other heterocycles like thiazole (B1198619), triazole, or pyrimidine (B1678525).

Benzimidazole-Thiazole Hybrids: These hybrids can be synthesized by reacting a benzimidazole-containing intermediate with reagents that form the thiazole ring. For example, benzimidazole-2-thiol can be reacted with a phenacyl bromide derivative, followed by a one-pot reaction with thiosemicarbazide (B42300) and another substituted phenacyl bromide to afford the hybrid molecule. nih.gov Another approach involves the acid-catalyzed condensation-cyclization of a thiazole-containing aldehyde with a substituted benzene-1,2-diamine to form the benzimidazole ring. arkat-usa.org

Benzimidazole-Triazole Hybrids: The synthesis of these hybrids often utilizes "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). frontiersin.org A common route involves preparing a benzimidazole derivative bearing either an alkyne or an azide (B81097) functional group, which is then reacted with a triazole precursor containing the complementary functionality. frontiersin.orgnih.gov For instance, 2-(prop-2-yn-1-ylthio)-1H-benzimidazole can be reacted with various organic azides to generate a library of benzimidazole-1,2,3-triazole hybrids. frontiersin.org

Benzimidazole-Pyrimidine Hybrids: A series of pyrimidine-benzimidazole hybrids have been synthesized and evaluated for their biological activities. nih.gov The synthetic strategies often involve multi-step sequences where pre-functionalized pyrimidine and benzimidazole precursors are coupled together. researchgate.net

Reaction Mechanism Studies in Synthesis

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. The formation of the benzimidazole ring from o-phenylenediamine and an aldehyde typically proceeds through a condensation reaction to form a Schiff base intermediate. ijariie.com This is followed by an intramolecular cyclization and subsequent oxidation (or dehydration) to yield the aromatic benzimidazole core. ijariie.comsemanticscholar.org The oxidation step can be facilitated by air or by adding specific oxidizing agents. ijariie.com

The mechanism of copper-catalyzed N-arylation (Ullmann reaction) is generally believed to involve a Cu(I)/Cu(III) catalytic cycle. mdpi.com The process is thought to start with the coordination of the N-H compound to the Cu(I) catalyst, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate. Reductive elimination from this intermediate then yields the N-arylated product and regenerates the active Cu(I) catalyst. mdpi.com Recent studies on intramolecular Ullmann reactions have provided insights into possible intermediates and the role of ancillary ligands. rsc.orgrsc.org

For palladium-catalyzed N-arylation, the mechanism typically involves a Pd(0)/Pd(II) cycle. The cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes coordination with the benzimidazole anion, followed by reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. nih.gov Studies have shown that imidazoles can have an inhibitory effect on the formation of the catalytically active Pd(0)-ligand complex, which can be overcome by pre-activating the catalyst. mit.edunih.gov In some cases, a cross-dehydrogenative coupling (CDC) mechanism is proposed, involving two independent C-H activations by different metals (e.g., Pd and Cu) followed by a transmetalation step. nih.gov

Structural Elucidation and Spectroscopic Characterization Techniques

Advanced Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Specific ¹H NMR, ¹³C NMR, and 2D-NMR data for 1-(3-Methoxyphenyl)-1H-benzoimidazole were not found in the search results. This data is essential for mapping the proton and carbon framework of the molecule, confirming the connectivity of the 3-methoxyphenyl (B12655295) group to the nitrogen atom of the benzimidazole (B57391) ring, and detailing the chemical environment of each atom.

Infrared (IR) Spectroscopy

Specific experimental Infrared (IR) spectroscopy data, which would identify the characteristic vibrational frequencies of the functional groups and bonds within this compound, could not be located.

Mass Spectrometry (MS and HRMS)

While the molecular formula (C₁₄H₁₂N₂O) and mass can be calculated, specific experimental Mass Spectrometry (MS) or High-Resolution Mass Spectrometry (HRMS) data, which would confirm the elemental composition and provide fragmentation patterns for this compound, were not available in the search results.

X-ray Crystallography for Solid-State Structure Determination

No published X-ray crystallographic data for this compound was found. Such data would provide definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While studies on other N-arylbenzimidazoles exist, they cannot be used to describe the specific crystal packing and structure of the target compound.

Conformational Analysis and Stereochemistry

A specific conformational analysis of this compound is not available. This analysis would typically involve studying the rotational freedom and preferred orientation of the 3-methoxyphenyl group relative to the benzimidazole plane, which is influenced by steric and electronic factors. Without experimental or computational data for this exact molecule, a detailed discussion on its stereochemistry and conformational preferences cannot be provided.

Due to the absence of specific data for this compound, the requested article with detailed research findings and data tables cannot be generated.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed to calculate the optimized molecular geometry and various electronic properties of benzimidazole (B57391) derivatives. researchgate.netnih.gov DFT studies are crucial for understanding the fundamental chemical nature of 1-(3-Methoxyphenyl)-1H-benzoimidazole.

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO acts as an electron acceptor. oaji.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and electron conductivity. nih.gov A small energy gap suggests that a molecule is soft, highly polarizable, and more reactive, whereas a large gap indicates a hard, stable molecule with low reactivity. hakon-art.com

The HOMO-LUMO gap is frequently calculated to predict the charge transfer phenomena within a molecule. researchgate.net For benzimidazole derivatives, these calculations help in understanding their electronic transitions and potential applications in materials science and pharmacology. semanticscholar.orgmdpi.com

Illustrative Data Table for Electronic Properties The following table is a hypothetical representation of typical data that would be generated from a DFT analysis for this compound. Specific experimental or calculated values for this exact compound are not available in the searched literature.

| Parameter | Symbol | Hypothetical Value (eV) |

| Energy of HOMO | EHOMO | -6.15 |

| Energy of LUMO | ELUMO | -1.25 |

| HOMO-LUMO Energy Gap | ΔE | 4.90 |

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Quantifies the resistance of a molecule to change its electron configuration. Hard molecules possess a large HOMO-LUMO gap. hakon-art.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule can undergo electronic changes. Soft molecules are generally more reactive. hakon-art.com

Electrophilicity Index (ω): Represents the ability of a molecule to accept electrons, acting as an electrophile. orientjchem.org

Nucleophilicity: Describes the tendency of a molecule to donate electrons to an electrophile.

Illustrative Data Table for Global Reactivity Descriptors This table presents a hypothetical set of reactivity descriptors for this compound to illustrate the output of such a computational study. The values are not derived from published data for this specific molecule.

| Descriptor | Formula | Hypothetical Value (eV) |

| Ionization Potential (I) | I ≈ -EHOMO | 6.15 |

| Electron Affinity (A) | A ≈ -ELUMO | 1.25 |

| Electronegativity (χ) | χ = (I + A) / 2 | 3.70 |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.45 |

| Chemical Softness (S) | S = 1 / (2η) | 0.204 |

| Electrophilicity Index (ω) | ω = χ² / (2η) | 2.79 |

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. nih.gov The MEP surface helps identify the electrophilic and nucleophilic sites of a molecule, which is crucial for studying biological recognition processes and intermolecular interactions. nih.govsemanticscholar.org

Different colors on the MEP map indicate varying electrostatic potentials:

Red regions: Indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack. nih.gov

Blue regions: Indicate positive potential (electron-poor areas), which are favorable for nucleophilic attack. nih.gov

Green regions: Represent neutral or zero potential areas. nih.gov

For benzimidazole derivatives, MEP analysis can reveal that negative potential is often localized over electronegative atoms like oxygen and nitrogen, while positive regions are found around hydrogen atoms. nih.govsemanticscholar.org This analysis for this compound would pinpoint its reactive sites for potential hydrogen bonding and other non-covalent interactions.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. This technique provides detailed information on the conformational changes and structural stability of molecules and their complexes, such as ligand-protein systems. researchgate.netijsrset.com For benzimidazole derivatives, MD simulations have been used to validate the stability of docking poses and to understand the dynamic behavior of the ligand within a protein's active site. researchgate.net An MD simulation of this compound complexed with a biological target would assess the stability of the interaction, tracking metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation period. ijsrset.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. ajrconline.orgnih.gov It is an essential tool in drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the molecular basis of ligand-receptor interactions. nih.govnih.gov

Docking studies predict how a ligand like this compound fits into the binding pocket of a target protein. The analysis identifies key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the receptor. ukm.my The strength of this interaction is quantified by a scoring function, which estimates the binding affinity, often expressed in kcal/mol. nih.govresearchgate.net A lower binding energy generally indicates a more stable and favorable ligand-receptor complex. ukm.my For various benzimidazole derivatives, docking studies have successfully predicted their binding affinities and interaction modes with targets like kinases, enzymes, and receptors, correlating well with experimental biological activity. nih.govresearchgate.net

Illustrative Data Table for Molecular Docking Results The following table is a hypothetical example of results from a molecular docking study of this compound against a protein target. The values and interactions are for illustrative purposes only.

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Example Kinase (XXXX) | -8.5 | MET793, LYS745 | Hydrogen Bond |

| VAL726, ALA743 | Hydrophobic Interaction | ||

| PHE856 | π-π Stacking |

Ligand-Protein Interaction Profiling

Molecular docking and simulation are powerful computational tools used to predict and analyze the binding of a ligand to a protein's active site. While specific docking studies for this compound are not extensively documented in publicly available literature, the interaction profiles of closely related benzimidazole derivatives with various protein targets offer significant insights into its potential binding modes.

Benzimidazole derivatives are known to interact with a wide range of biological targets, acting as inhibitors for enzymes crucial in disease progression. The core benzimidazole scaffold, being a privileged structure in medicinal chemistry, facilitates various types of non-covalent interactions. nih.gov The binding of 1-phenylbenzimidazoles to the ATP-binding site of the platelet-derived growth factor receptor (PDGFR) kinase, for example, is characterized by the phenyl ring pointing towards the interior of a narrow, hydrophobic pocket, while the benzimidazole core is positioned towards the mouth of the pocket. nih.gov

For this compound, the interaction profile can be predicted to involve several key features:

Hydrogen Bonding: The nitrogen atoms of the benzimidazole ring can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor, forming crucial interactions with amino acid residues like glutamic acid, arginine, and serine in a protein's active site. ctppc.orgnih.gov

Hydrophobic Interactions: The fused benzene (B151609) ring of the benzimidazole core and the 3-methoxyphenyl (B12655295) substituent are expected to form significant hydrophobic and van der Waals interactions with nonpolar amino acid residues such as valine, leucine, and alanine. ctppc.orgmdpi.com

Pi-Pi Stacking: The aromatic nature of both the benzimidazole system and the phenyl ring allows for favorable π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. ctppc.org

Influence of the Methoxyphenyl Group: The methoxy (B1213986) group at the meta-position of the phenyl ring can influence the binding affinity and selectivity. The oxygen atom can act as a hydrogen bond acceptor. The position of the substituent is critical; for instance, in PDGFR inhibitors, substitutions at the 2'-position of the phenyl ring can increase the torsion angle between the phenyl and benzimidazole rings, potentially hindering binding in a narrow pocket. nih.gov The 3-methoxy substitution likely allows the molecule to adopt a conformation suitable for binding in various active sites.

Molecular docking studies on similar benzimidazole derivatives against targets like tubulin have shown that substituents on the phenyl ring can allow for deeper entrance into hydrophobic pockets within the protein. mdpi.com The binding affinity is often correlated with the stability of the ligand-protein complex, which can be further assessed using molecular dynamics simulations. researchgate.net

| Interaction Type | Potential Interacting Amino Acid Residues | Structural Moiety Involved | Reference |

| Hydrogen Bonding | Polar residues (e.g., Gln, Ser, Arg) | Benzimidazole N, NH | ctppc.orgbiointerfaceresearch.com |

| Hydrophobic Interactions | Nonpolar residues (e.g., Ala, Val, Leu) | Benzene ring, Phenyl ring | ctppc.orgresearchgate.net |

| π-π Stacking | Aromatic residues (e.g., Tyr, Phe) | Benzimidazole ring system, Phenyl ring | ctppc.org |

| Hydrogen Bond Acceptor | Polar residues | Methoxy group oxygen | nih.gov |

Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to correlate the chemical structure of a compound with its physicochemical properties or biological activity. biointerfaceresearch.com These models are essential in medicinal chemistry for predicting the activity of new compounds and optimizing lead structures. nih.gov

For benzimidazole derivatives, numerous QSAR studies have been conducted to elucidate the structural requirements for various biological activities, including anticancer, antiviral, and anti-inflammatory effects. nih.govbiointerfaceresearch.comresearchgate.net These studies typically involve calculating a range of molecular descriptors that quantify different aspects of the molecule's structure.

Key molecular descriptors relevant to the activity of benzimidazole derivatives include:

Topological Descriptors: These relate to the connectivity of atoms in the molecule.

Electronic Descriptors: Properties like dipole moment, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and electrostatic potential are crucial. For instance, HOMO and LUMO energies are related to the molecule's ability to donate or accept electrons, which can be critical for receptor interactions. biointerfaceresearch.com

Steric Descriptors: These describe the size and shape of the molecule, which influences how well it fits into a binding site.

Hydrophobic Descriptors: Lipophilicity (often expressed as logP) is a key factor in membrane permeability and binding to hydrophobic pockets.

A 3D-QSAR study on benzimidazole derivatives as anticancer agents identified that both steric and electrostatic fields are significant contributors to the biological activity. researchgate.net The models generated from such studies can produce contour maps that visualize regions where certain properties are favorable or unfavorable for activity. For example, a QSAR model for 1-phenylbenzimidazoles as PDGFR inhibitors highlighted the importance of the torsion angle between the phenyl and benzimidazole rings. nih.gov The model suggested that bulky substituents that force a larger torsion angle would decrease activity, a finding that guides the design of new, more potent analogs. nih.gov

| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity of this compound | Reference |

| Electronic | HOMO/LUMO Energy | Influences charge transfer interactions with protein residues. | biointerfaceresearch.com |

| Steric | Molar Refractivity | Affects the fit within the protein's binding pocket. | nih.gov |

| Hydrophobic | LogP (Partition Coefficient) | Governs solubility and interaction with hydrophobic pockets. | nih.gov |

| Topological | Wiener Index | Relates molecular branching to activity. | biointerfaceresearch.com |

Investigation of Non-Linear Optical (NLO) Properties

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, such as in optical switching and frequency conversion. researchgate.net Benzimidazole and its derivatives have been identified as a promising class of organic NLO materials due to their extended π-conjugated systems, which facilitate intramolecular charge transfer (ICT)—a key requirement for a high NLO response. biointerfaceresearch.comresearchgate.net

The NLO properties of a molecule are quantified by its polarizability (α) and hyperpolarizabilities (β, γ). The first hyperpolarizability (β) is particularly important for second-order NLO effects like second-harmonic generation. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the NLO properties of molecules. nih.gov

Studies on various substituted benzimidazoles have shown that the NLO response can be tuned by introducing electron-donating groups (EDGs) and electron-accepting groups (EAGs) at different positions of the benzimidazole scaffold. biointerfaceresearch.comrsc.org This donor-π-acceptor (D-π-A) architecture enhances ICT, leading to larger hyperpolarizability values.

Computational studies on 1-benzyl-2-phenyl-1H-benzimidazole derivatives have shown that their NLO behavior can be superior to that of urea (B33335), a standard NLO material. biointerfaceresearch.com Similarly, N-1-sulfonyl substituted benzimidazoles have been investigated, and DFT calculations revealed that strategic substitution can lead to compounds with high total first hyperpolarizability (βtot) values, making them attractive NLO candidates. nih.gov The introduction of a methoxy group, as an EDG, is expected to enhance the NLO response of the benzimidazole system. rsc.org

| NLO Property | Description | Relevance to this compound | Reference |

| Dipole Moment (μ) | A measure of the molecule's overall polarity. | A large dipole moment can contribute to a higher NLO response. | nih.gov |

| Polarizability (α) | The ease with which the electron cloud can be distorted by an electric field. | Higher polarizability is a prerequisite for significant NLO activity. | nih.gov |

| First Hyperpolarizability (β) | A measure of the second-order NLO response. | The methoxy group is expected to enhance this value through intramolecular charge transfer. | biointerfaceresearch.comrsc.org |

| HOMO-LUMO Gap (ΔE) | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller gap often correlates with higher polarizability and hyperpolarizability. | biointerfaceresearch.com |

Mechanistic Investigations of Biological Activity in Vitro and in Silico Focus

Enzyme Inhibition Studies (Excluding Clinical Outcomes)

The benzimidazole (B57391) scaffold, particularly with aryl substitutions, is a common motif in the design of enzyme inhibitors. The 3-methoxyphenyl (B12655295) substitution can influence the electronic and steric properties of the molecule, thereby affecting its binding affinity and inhibitory mechanism against various enzymes.

While specific kinetic studies on 1-(3-Methoxyphenyl)-1H-benzoimidazole are not extensively documented, research on structurally related benzimidazole derivatives provides insights into its potential mechanisms of cholinesterase inhibition.

Acetylcholinesterase (AChE): Derivatives of benzimidazole have been investigated as inhibitors of acetylcholinesterase, an enzyme critical in the hydrolysis of the neurotransmitter acetylcholine. nih.govbiointerfaceresearch.com Kinetic studies on some benzimidazole-triazole hybrids have indicated a mixed-type inhibition of AChE. nih.gov This suggests that these compounds may bind to both the catalytic active site and a peripheral anionic site on the enzyme. Molecular modeling studies of various benzimidazole derivatives have further elucidated potential binding interactions within the active site gorge of AChE. nih.gov

Butyrylcholinesterase (BChE): Butyrylcholinesterase is another key enzyme in cholinergic signaling. Several N-{2-[2-(1H-benzimidazole-2-yl)phenoxy]ethyl} substituted amine derivatives have demonstrated significant inhibitory activity against BChE, with some compounds showing selectivity for BChE over AChE. researchgate.net Molecular docking studies suggest that these derivatives can fit within the active site gorge of BChE, indicating a competitive or mixed mode of inhibition. researchgate.net The inhibitory potential of benzimidazole derivatives against BChE highlights their potential as modulators of cholinergic activity. nih.gov

| Compound | Enzyme | IC₅₀ (mM) | Reference |

|---|---|---|---|

| Benzimidazole Derivative 1 | AChE | 1.01 | biointerfaceresearch.com |

| Benzimidazole Derivative 2 | BChE | 1.10 | biointerfaceresearch.com |

α-Glucosidase: The benzimidazole scaffold has been identified as a promising pharmacophore for the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion and glucose absorption. While direct studies on this compound are limited, the general class of benzimidazole derivatives has been explored for this activity. biointerfaceresearch.com

α-Amylase: Several studies have demonstrated the potent α-amylase inhibitory activity of various substituted benzimidazole analogues. nih.govtandfonline.comnih.govbohrium.comacs.org One study on arylated benzimidazoles, which included a derivative with a meta-benzyloxy substitution (structurally similar to the 3-methoxyphenyl group), showed significant α-amylase inhibition with IC₅₀ values in the low micromolar range. nih.govacs.org Molecular docking studies from this research suggested that these compounds bind to the active site of the α-amylase enzyme, with key interactions involving residues such as Lys200 and Tyr151. nih.govacs.org The inhibitory activity is influenced by the nature and position of the substituents on the phenyl ring. nih.govbohrium.comacs.org

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| Arylated Benzimidazole (meta-benzyloxy substituted) | 2.15 ± 0.06 to 2.47 ± 0.11 | nih.govacs.org |

| 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-fluorophenyl)acetamide (7b) | 1.20 ± 0.05 | tandfonline.comnih.gov |

| 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(p-tolyl)acetamide (7c) | 1.40 ± 0.10 | tandfonline.comnih.gov |

| 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3-fluorophenyl)acetamide (7i) | 1.10 ± 0.05 | tandfonline.comnih.gov |

| Acarbose (Standard) | 1.70 ± 0.10 | tandfonline.comnih.gov |

Benzimidazole derivatives are recognized as "privileged scaffolds" in kinase inhibitor design due to their ability to mimic the purine (B94841) core of ATP and form key hydrogen bond interactions within the kinase hinge region.

EGFR and VEGFR: A series of 2-aryl benzimidazole compounds were identified as multi-target inhibitors of EGFR, VEGFR-2, and PDGFR kinases. nih.gov Mechanistically, these small molecules act as tyrosine kinase inhibitors (TKIs) by directly competing with ATP for binding to the catalytic site of the receptor, thereby inhibiting autophosphorylation and downstream signaling pathways like PI3K/Akt and MEK/Erk. nih.govresearchgate.net Molecular docking studies have shown that these compounds can interact tightly with the active sites of EGFR and VEGFR-2. nih.gov

CK2: Benzimidazole derivatives are a significant class of protein kinase CK2 inhibitors. nih.gov They typically act as ATP-competitive inhibitors, fitting into the ATP-binding pocket of the enzyme. The specific substitutions on the benzimidazole ring are crucial for their potency and selectivity.

Aurora-A: The benzimidazole scaffold has been explored for the development of Aurora A kinase inhibitors. researchgate.netresearchgate.net Molecular docking studies of benzimidazopyrimidine derivatives have shown that these compounds can bind deeply within the active pocket of Aurora A kinase, forming hydrogen bonds with key residues such as Ala213 and Asn261. nih.gov This suggests an ATP-competitive mechanism of inhibition, which is common for kinase inhibitors based on this scaffold.

Carbonic Anhydrases: The inhibitory potential of benzimidazole derivatives against carbonic anhydrases has been investigated, although specific data for this compound is not available.

Aromatase: Molecular docking studies have been performed on benzimidazole derivatives to explore their potential as aromatase inhibitors. acs.orgnih.gov These in silico analyses predict that the benzimidazole core can fit into the active site of the aromatase enzyme, suggesting a potential competitive inhibition mechanism. acs.orgnih.govmdpi.com

DHFR: Dihydrofolate reductase (DHFR) is a key enzyme in folate metabolism and a target for antimicrobial and anticancer therapies. nih.govnih.govresearchgate.netrjpbr.com Benzimidazole derivatives have been designed as DHFR inhibitors based on molecular modeling to fit the enzyme's active site. drugbank.com While some benzimidazole-based compounds have shown DHFR inhibitory activity, they are generally less potent than classical inhibitors like methotrexate. drugbank.com

Lanosterol 14α-demethylase: This enzyme is a crucial target for antifungal agents. Benzimidazole-pyridine-phenylalkanesulfonate hybrids have been synthesized and shown to inhibit lanosterol 14α-demethylase (CYP51). nih.gov One such hybrid demonstrated an IC₅₀ value of 4.2 µM against this enzyme. nih.gov Molecular docking simulations suggest that these compounds can bind within the active site of the demethylase. nih.gov

Nucleic Acid Interaction Studies

The planar benzimidazole ring system is structurally analogous to purine bases, making it a prime candidate for interaction with nucleic acids.

The primary mode of DNA interaction for many benzimidazole derivatives is through binding to the minor groove, particularly at AT-rich sequences. rsc.orgnih.gov This binding is driven by a combination of van der Waals forces, hydrogen bonding, and electrostatic interactions. The conformation and size of the benzimidazole compound, as well as the nature of its substituents, can influence whether it binds in the minor groove or intercalates between base pairs.

For instance, studies on dimeric bis-benzimidazoles have shown that these larger molecules can target longer stretches of the DNA minor groove. acs.org In contrast, some benzimidazole-acridine hybrids have been reported to act as DNA intercalators. Spectroscopic and viscosity measurements are common techniques used to differentiate between these binding modes. researchgate.net For closely related compounds, computational modeling and UV-visible spectroscopy have confirmed a non-intercalative mode of binding, with the molecules fitting into the minor groove region. acs.org A novel benzimidazole derivative, MH1, has been demonstrated to bind to the DNA minor groove through UV-visible and fluorescence spectroscopy, as well as Hoechst displacement assays. rsc.org

While direct experimental evidence for this compound is lacking, the collective data on similar benzimidazole structures strongly suggests a preference for minor groove binding as the likely mechanism of DNA interaction.

Modulation of DNA-Related Processes (e.g., Topoisomerase I and II Inhibition)

There is no specific information available in the search results regarding the ability of this compound to inhibit DNA topoisomerase I or II. While other structurally more complex benzimidazole derivatives have been investigated as topoisomerase inhibitors, these findings cannot be extrapolated to the specified compound. nih.govnih.govacs.orgoup.com

Cellular Pathway Modulation (In Vitro)

Induction of Apoptosis Mechanisms (e.g., Mitochondrial Dysfunction, Caspase Activation)

No studies were identified that specifically investigate the pro-apoptotic effects of this compound. The benzimidazole core is present in many compounds that induce apoptosis through mechanisms like caspase activation, but research detailing such activity for this specific molecule, including its effect on mitochondrial function, is not available. frontiersin.orgnih.govnih.gov

Cell Cycle Progression Analysis (e.g., G2/M Phase Arrest)

There is no available data from cell cycle analysis studies for this compound. Consequently, its potential to induce cell cycle arrest at any phase, including G2/M, has not been documented in the retrieved literature. nih.gov

Mechanisms of Antiproliferative Effects on Cell Lines

While numerous benzimidazole derivatives have been synthesized and tested for antiproliferative activity against various cancer cell lines, specific IC50 values and mechanistic data for this compound are absent from the available literature. acgpubs.orgacs.orgirb.hr Therefore, a data table detailing its effects on different cell lines cannot be generated.

Antioxidant and Radical Scavenging Mechanisms

DPPH Radical Scavenging Activity

No studies were found that evaluated the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity of this compound. Research has been conducted on the isomeric compound, 2-(3-Methoxyphenyl)-1H-benzimidazole, but these results are not applicable to the N-1 substituted compound of interest. researchgate.netsemanticscholar.org As a result, no data on its antioxidant potential is available.

Iron-Induced Oxidative Damage Inhibition

There is currently a lack of specific research into the capacity of this compound to inhibit iron-induced oxidative damage. However, the general class of benzimidazole derivatives has been investigated for antioxidant properties. The mechanism of antioxidant action for some benzimidazoles involves the inhibition of lipid peroxidation and scavenging of free radicals. nih.govnobleresearch.org The process of iron chelation is a key strategy to prevent iron-induced oxidative stress, as excess iron can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. nih.govnih.gov While some benzimidazole-containing compounds have been noted for their antioxidant effects, direct evidence of this compound acting as an iron chelator or an inhibitor of iron-dependent oxidative processes has not been established in the reviewed literature. A study on a related isomer, 2-(3-Methoxyphenyl)-1H-benzimidazole, did investigate its DPPH radical scavenging activity, but this does not directly address iron-induced damage. researchgate.net

Antimicrobial Activity Mechanisms (In Vitro)

The antimicrobial potential of the benzimidazole core structure is well-recognized, but specific data on the mechanisms of action for this compound are limited.

Antibacterial Action against Specific Strains (e.g., S. aureus, E. coli, P. aeruginosa)

No specific studies detailing the in vitro antibacterial mechanism of this compound against Staphylococcus aureus, Escherichia coli, or Pseudomonas aeruginosa were identified. Research on other benzimidazole derivatives suggests several potential antibacterial mechanisms. These include the inhibition of biofilm formation, which is a critical virulence factor for many pathogenic bacteria, including P. aeruginosa and S. aureus. nih.gov Some benzimidazoles may also interfere with essential bacterial enzymes or cellular processes. For instance, certain derivatives have been shown to inhibit FtsZ, a protein crucial for bacterial cell division. ijhmr.com However, without direct experimental testing, it is not possible to confirm if this compound employs these or other mechanisms against the specified bacterial strains.

Antifungal Action against Specific Fungi (e.g., C. albicans, C. neoformans)

Specific data on the antifungal action of this compound against Candida albicans and Cryptococcus neoformans is not available in the current literature. The primary mechanism of action for many antifungal benzimidazoles, such as albendazole (B1665689) and mebendazole (B1676124), is the disruption of microtubule formation by binding to β-tubulin. nih.govscienceopen.com This interference with the cytoskeleton affects cell division, nutrient absorption, and other vital cellular processes, leading to fungal cell death. nih.govscienceopen.com Several studies have demonstrated the in vitro susceptibility of C. neoformans to various anthelmintic benzimidazoles, suggesting this class of compounds holds potential for antifungal applications. nih.govscienceopen.com Whether the specific structure of this compound allows it to effectively target fungal tubulin or other cellular components remains to be investigated.

Antiviral and Antiparasitic Mechanisms

There is no specific information regarding the antiviral or antiparasitic mechanisms of this compound. For the broader benzimidazole class, antiviral activity has been reported through various mechanisms. For example, some benzimidazole-based inhibitors of the Hepatitis C Virus (HCV) act as allosteric inhibitors of the viral RNA-dependent RNA polymerase (RdRP), preventing the replication of the viral genome. nih.gov This mechanism involves binding to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits its function. nih.gov

The antiparasitic action of benzimidazoles is well-established, primarily through their effect on microtubule synthesis by binding to the parasite's β-tubulin, which is similar to their antifungal mechanism. ebsco.combvsalud.org This disruption of microtubules is detrimental to helminths. ebsco.com Other proposed antiparasitic mechanisms for some benzimidazole derivatives include the inhibition of fumarate reductase, an enzyme involved in the energy metabolism of anaerobic parasites. ebsco.com Without dedicated studies, the potential of this compound as an antiviral or antiparasitic agent and its possible mechanism of action are unknown.

Anti-Tuberculosis Activity

While numerous novel benzimidazole derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, there are no specific reports on the anti-tuberculosis activity or mechanism of action for this compound. nih.govnih.gov Mechanistic studies on other benzimidazoles have identified potential targets in M. tuberculosis. One such target is the FtsZ protein, which is essential for bacterial cell division; inhibition of FtsZ polymerization leads to bactericidal effects. ijhmr.com Other research has focused on different enzymatic pathways crucial for the survival of the mycobacterium. nih.gov The potential efficacy of this compound against M. tuberculosis would require specific screening and subsequent mechanistic studies.

Advanced Applications in Materials Science and Catalysis

Applications in Organic Electronic Devices

The field of organic electronics has witnessed exponential growth, driven by the promise of flexible, lightweight, and cost-effective devices. Within this landscape, benzimidazole (B57391) derivatives have carved out a crucial niche, serving as key components in the architecture of organic electronic devices. Their inherent charge transport capabilities and thermal stability make them prime candidates for enhancing device performance and longevity.

Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology. The performance of an OLED is intrinsically linked to the properties of the organic materials used in its multilayered structure. Benzimidazole derivatives are frequently employed as electron-transporting materials (ETMs) and sometimes as hole-transporting materials (HTMs) or emitters, contributing to balanced charge injection and transport, which is crucial for high efficiency and operational stability. nih.govnih.govresearchgate.net

The electron-deficient nature of the benzimidazole moiety facilitates electron transport. nih.gov The incorporation of a methoxyphenyl group, as seen in 1-(3-Methoxyphenyl)-1H-benzoimidazole, can further modulate the electronic properties of the molecule. The methoxy (B1213986) group is an electron-donating group, which can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the compound. This tuning of energy levels is critical for matching with other materials in the OLED stack to ensure efficient charge injection and transport. For instance, imidazole-based compounds with methoxyphenyl substituents have been investigated as promising hole-transporting materials, demonstrating excellent thermal stability and suitable HOMO levels for efficient hole injection. dongguk.edu

Furthermore, benzimidazole derivatives have been integral to the development of blue light emitters in OLEDs. nih.govnsf.gov Achieving stable and efficient pure blue emission remains a significant challenge in OLED technology. The rigid structure of the benzimidazole core can help in designing molecules with high photoluminescence quantum yields and good color purity. While specific performance data for this compound in OLEDs is not extensively detailed in the available literature, the known properties of related benzimidazole and methoxyphenyl-containing compounds suggest its potential as a valuable material in OLED fabrication, either as a charge transporter or as a component of an emissive layer.

| Potential Role in OLEDs | Function | Relevant Characteristics of Benzimidazole Derivatives |

| Electron-Transporting Material (ETM) | Facilitates the movement of electrons from the cathode to the emissive layer. | Good electron mobility, high thermal stability. nih.govresearchgate.net |

| Hole-Transporting Material (HTM) | Facilitates the movement of holes from the anode to the emissive layer. | Tunable HOMO/LUMO levels, amorphous film-forming ability. dongguk.edunih.gov |

| Emitter | The layer where electrons and holes recombine to produce light. | High photoluminescence quantum yield, good color purity. nih.govnsf.gov |

N-Type Doping in Organic Semiconductors

N-type doping, the process of intentionally introducing impurities to an organic semiconductor to increase its electron concentration and conductivity, is a fundamental technique for improving the performance of organic electronic devices. The choice of an effective n-type dopant is critical, with requirements including high doping efficiency, good stability, and compatibility with the host semiconductor.

Derivatives of 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole (DMBI) have emerged as highly effective, air-stable, and solution-processable n-type dopants. A particularly relevant analogue is 2-(2-methoxyphenyl)-1,3-dimethyl-2,3-dihydro-1H-benzoimidazole (o-MeO-DMBI), which has been successfully employed as a strong n-type dopant for materials like fullerene C60. Co-evaporated thin films of C60 doped with an iodide salt of o-MeO-DMBI have exhibited remarkable conductivities, reaching up to 5.5 S/cm, among the highest reported for molecular n-type conductors.

The presence of the methoxy group on the phenyl ring is believed to play a role in the doping mechanism. While the precise mechanism is still a subject of investigation, it is thought to involve either a hydride or a hydrogen atom transfer from the dopant to the host material. This process results in the formation of a cationic dopant species and a radical anion on the host semiconductor, thereby increasing the concentration of free electrons and enhancing conductivity. The stability and efficacy of methoxyphenyl-substituted benzimidazole derivatives as n-type dopants underscore the potential of this compound in this application.

Catalytic Applications

The versatility of the benzimidazole scaffold extends into the field of catalysis, where its derivatives have been explored as both organocatalysts and as ligands for transition metal-catalyzed reactions. The nitrogen atoms in the benzimidazole ring can act as Lewis basic sites or hydrogen bond donors/acceptors, while the N-aryl substituent can be tailored to influence the steric and electronic environment of the catalytic center.

Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in modern organic synthesis. While the direct application of this compound as an organocatalyst in reactions such as the Diels-Alder, aldol (B89426) condensation, Michael addition, or chlorination is not extensively documented in the reviewed literature, the broader class of benzimidazole derivatives has shown promise in such transformations.

For instance, chiral 2-aminobenzimidazole (B67599) derivatives have been successfully used as organocatalysts in the asymmetric α-chlorination of 1,3-dicarbonyl compounds. In these systems, the benzimidazole moiety is thought to act as a bifunctional catalyst, activating both the dicarbonyl compound and the chlorinating agent through hydrogen bonding interactions. Similarly, the aza-Michael addition of imidazoles to electron-deficient alkenes can proceed efficiently, sometimes even without a catalyst, highlighting the inherent nucleophilicity of the imidazole (B134444) core. d-nb.info The potential for this compound to participate in or catalyze such reactions remains an area for future exploration.

| Organocatalytic Reaction | General Role of Benzimidazole Derivatives |

| Diels-Alder | Can act as Lewis bases to activate substrates. rug.nl |

| Aldol Condensation | Potential to act as a Brønsted base to generate enolates. magritek.comazom.com |

| Michael Addition | The imidazole nitrogen can act as a nucleophile in aza-Michael additions. d-nb.infobeilstein-journals.org |

| Chlorination | Can function as bifunctional catalysts through hydrogen bonding. |

Ligands in Transition Metal-Catalyzed Reactions

The ability of benzimidazole derivatives to coordinate with transition metals has led to their use as ligands in a variety of catalytic cross-coupling reactions. The nitrogen atoms of the benzimidazole ring can effectively bind to metal centers, and the substituent at the N1-position can be used to fine-tune the ligand's properties.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The efficiency of this reaction is highly dependent on the palladium catalyst and the associated ligands. N-heterocyclic carbenes (NHCs) derived from benzimidazolium salts have been shown to be effective ligands for palladium in Suzuki-Miyaura cross-coupling reactions. researchgate.netnih.gov

Heck Reaction

The Heck reaction, a cornerstone of carbon-carbon bond formation, involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene. wikipedia.org This reaction is instrumental in synthesizing substituted alkenes, which are precursors to a wide range of valuable organic molecules. wikipedia.orgnih.gov The catalytic cycle typically involves a Pd(0)/Pd(II) process. wikipedia.org While specific studies detailing the use of this compound as a ligand in palladium-catalyzed Heck reactions are not extensively documented in the provided search results, the broader class of N-heterocyclic carbenes (NHCs) derived from benzimidazoles has shown significant promise. researchgate.net

Palladium complexes incorporating benzimidazole-derived NHC ligands are recognized for their efficiency and stability as catalysts in C-C coupling reactions like the Heck, Suzuki, and Stille reactions. researchgate.net For instance, research on bi-1,3-bis(phenylmethyl) benzimidazolium bromo palladium(II) and its analogues has demonstrated excellent catalytic activity in the Heck coupling of 1-bromo-4-nitrobenzene (B128438) with styrene. researchgate.net These catalysts often exhibit high reaction rates and yields, underscoring the potential of benzimidazole scaffolds in catalyst design. researchgate.net The general mechanism of the Heck reaction involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by alkene insertion and subsequent β-hydride elimination to yield the product and regenerate the catalyst. mdpi.com

The reaction conditions for Heck couplings are influenced by the choice of catalyst, base, and solvent. Common catalysts include palladium(II) acetate (B1210297) and tetrakis(triphenylphosphine)palladium(0), often supported by phosphine (B1218219) ligands. wikipedia.org However, phosphine-free systems, such as those employing NHC ligands, are gaining traction. researchgate.netorganic-chemistry.org Bases like triethylamine (B128534) or potassium carbonate are typically used to neutralize the hydrogen halide produced during the reaction. wikipedia.org The versatility of the Heck reaction allows for its application in synthesizing complex molecules, including pharmaceuticals and agrochemicals. nih.gov

Biginelli Reaction

The Biginelli reaction is a one-pot, three-component cyclocondensation reaction that yields 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant therapeutic and pharmacological properties. tnsroindia.org.innih.govunito.it The reaction typically involves an aldehyde, a β-ketoester, and urea (B33335) under acidic conditions. unito.it While direct catalytic use of this compound is not specified in the available literature, the principles of the Biginelli reaction suggest that various Lewis or Brønsted acids can be employed as catalysts to facilitate the synthesis of DHPMs. unito.itresearchgate.net

The mechanism of the Biginelli reaction is thought to proceed through several key steps, beginning with the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine intermediate. This is followed by the nucleophilic addition of the β-ketoester enolate to the imine. The final step involves cyclization and dehydration to afford the dihydropyrimidinone ring. The acidic catalyst plays a crucial role in activating the aldehyde and promoting the key condensation and cyclization steps. unito.it

A wide array of catalysts have been explored to improve the efficiency and yield of the Biginelli reaction, including lanthanide triflates, boric acid, and various supported solid acid catalysts. tnsroindia.org.in The reaction's appeal lies in its operational simplicity and the biological significance of its products, which include antiviral, antibacterial, and antihypertensive agents. tnsroindia.org.innih.gov The development of efficient and reusable catalysts remains an active area of research to make this reaction more environmentally benign. tnsroindia.org.inmdpi.com

Corrosion Inhibition Studies

Benzimidazole derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. electrochemsci.orgacs.orgresearchgate.net The inhibitory action of these organic compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. electrochemsci.orgelectrochemsci.org This adsorption blocks the active sites on the metal, thereby reducing the rates of both anodic and cathodic reactions. researchgate.net

Mechanism of Adsorption on Metal Surfaces

The adsorption of benzimidazole derivatives like this compound onto a metal surface is a complex process that can involve both physical (physisorption) and chemical (chemisorption) interactions. electrochemsci.org

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is typically positively charged, and the inhibitor can interact with it through protonated heteroatoms or via counter-ions (e.g., chloride ions) that are already adsorbed on the surface. electrochemsci.org

Chemisorption: This is a more direct and stronger interaction involving the sharing or transfer of electrons from the inhibitor molecule to the vacant d-orbitals of the metal atoms, forming a coordinate covalent bond. electrochemsci.org The presence of heteroatoms (like nitrogen in the benzimidazole ring) with lone pairs of electrons and the π-electrons of the aromatic rings are crucial for this type of interaction. electrochemsci.orgphyschemres.org

The mode of adsorption is often elucidated by thermodynamic parameters, such as the Gibbs free energy of adsorption (ΔG°ads). Values of ΔG°ads around -20 kJ/mol or less negative are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. physchemres.org In many cases, the adsorption process is a combination of both physisorption and chemisorption. physchemres.org The adsorption process typically follows established isotherms, such as the Langmuir adsorption isotherm, which describes the relationship between the concentration of the inhibitor and the extent of surface coverage. acs.orgelectrochemsci.org

Quantum Chemical Parameters for Inhibition Prediction

Quantum chemical calculations, often performed using Density Functional Theory (DFT), provide valuable insights into the molecular properties of inhibitors and their correlation with inhibition efficiency. researchgate.netd-nb.infoelectrochemsci.org These theoretical studies help to predict the effectiveness of a compound as a corrosion inhibitor and to understand the mechanism at an electronic level. physchemres.org Key parameters include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): This parameter is associated with the electron-donating ability of a molecule. A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency. electrochemsci.org

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This parameter relates to the ability of the molecule to accept electrons from the metal surface. A lower ELUMO value suggests a greater capacity for electron acceptance, which also contributes to the formation of a feedback bond and strengthens the adsorption.

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with better inhibition efficiency as it facilitates adsorption on the metal surface. dntb.gov.ua

Dipole Moment (μ): A higher dipole moment may lead to stronger electrostatic interactions between the inhibitor and the metal surface, potentially increasing the inhibition efficiency. electrochemsci.org

Electronegativity (χ) and Global Hardness (η): These parameters provide information about the flow of electrons between the inhibitor and the metal. The fraction of electrons transferred (ΔN) can be calculated from these values and indicates the tendency of the inhibitor to donate electrons to the metal surface. physchemres.org

The table below summarizes typical quantum chemical parameters for related benzimidazole derivatives, illustrating the general trends observed.

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | μ (Debye) | Inhibition Efficiency (%) |

| Benzimidazole | -6.26 | -0.98 | 5.28 | 3.65 | ~70-80 |

| 2-Methylbenzimidazole | -6.15 | -0.85 | 5.30 | 3.89 | ~80-90 |

| 2-Mercaptobenzimidazole | -6.40 | -1.85 | 4.55 | 4.12 | >90 |

Note: The values presented are illustrative and can vary depending on the specific computational method and basis set used. Inhibition efficiencies are approximate and depend on experimental conditions.

These theoretical calculations, combined with experimental results, confirm that the electronic structure of benzimidazole derivatives plays a pivotal role in their ability to act as effective corrosion inhibitors. electrochemsci.orgd-nb.info The presence of the methoxy group in the phenyl ring of this compound is expected to influence these electronic properties, likely enhancing its inhibition potential due to the electron-donating nature of the methoxy group.

Future Research Directions and Potential Innovations

Design of Next-Generation Benzimidazole (B57391) Scaffolds

The development of next-generation benzimidazole scaffolds originating from 1-(3-Methoxyphenyl)-1H-benzoimidazole will focus on strategic structural modifications to enhance therapeutic efficacy and target specificity. A primary approach involves scaffold hybridization, where the core benzimidazole structure is fused with other heterocyclic rings. This technique has been shown to create tridentate cyclic systems that can effectively occupy ATP-binding sites and adjacent hydrophobic pockets of protein kinases, a key target class in cancer therapy. rsc.org

Future design iterations could involve:

Substitution at Key Positions: Systematic substitution at the N-1, C-2, and C-5/6 positions of the benzimidazole ring is known to significantly influence biological activity. acs.orgnih.gov For the 1-(3-methoxyphenyl) moiety, modifications to the methoxy (B1213986) group or the phenyl ring could be explored to modulate properties like solubility and receptor binding affinity.

Introduction of Diverse Moieties: Incorporating various pharmacologically active moieties, such as triazoles, oxadiazoles, or other heterocycles, can lead to hybrid molecules with novel mechanisms of action or multi-target capabilities. nih.govnih.gov For instance, benzimidazole-triazole hybrids have shown potential as topoisomerase and EGFR inhibitors. nih.govfrontiersin.org

Creation of Flexible Analogues: The introduction of flexible linkers between the benzimidazole core and the methoxyphenyl group could allow for optimal conformational arrangements to interact with a wider range of biological targets. researchgate.netfigshare.com

These design strategies aim to generate a library of novel compounds derived from this compound, each with potentially unique and improved pharmacological profiles.

Integration with Nanotechnology for Novel Functional Materials

The convergence of nanotechnology and benzimidazole chemistry opens up new avenues for the development of advanced functional materials with enhanced therapeutic properties. biointerfaceresearch.comresearchgate.net Nanoparticles can be utilized both in the synthesis of benzimidazole derivatives and as delivery vehicles to improve their pharmacological performance.

Key areas for future exploration include:

Nanocatalysis in Synthesis: The use of magnetic nanoparticles as catalysts in the synthesis of benzimidazole derivatives offers a more efficient and environmentally friendly alternative to conventional methods. biointerfaceresearch.com This approach could be optimized for the production of this compound and its analogues.

Nanocarrier-based Drug Delivery: Encapsulating this compound within nanocarriers, such as liposomes or polymeric nanoparticles, can address challenges of poor solubility and improve bioavailability. nih.gov Nanoparticle-based delivery systems can also be engineered for targeted drug release at specific sites in the body, minimizing off-target effects. nih.gov

Development of Bioactive Nanomaterials: Benzimidazole derivatives can be incorporated into the structure of nanomaterials to create novel functional materials. These materials could have applications in areas such as biosensing, bioimaging, and the development of antimicrobial surfaces.

Advanced Computational Modeling for Predictive Research

In silico methods are indispensable tools in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby guiding the design of more effective therapeutic agents. nih.gov Advanced computational modeling will play a crucial role in accelerating the development of this compound derivatives.

Future computational studies will likely involve:

Molecular Docking Simulations: These studies will predict the binding affinity and orientation of this compound and its analogues within the active sites of various biological targets. researchgate.netukm.my This information is vital for understanding the mechanism of action and for designing derivatives with improved target specificity.